![molecular formula C17H19N3O4 B5855353 N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide, also known as DEBIO-0932, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in cancer patients.
Mechanism of Action
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide works by inhibiting the activity of tankyrase, which is a key regulator of the Wnt signaling pathway. Tankyrase is responsible for the degradation of a protein called Axin, which is a negative regulator of the Wnt pathway. By inhibiting tankyrase, N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide stabilizes Axin and thereby inhibits the Wnt pathway. This leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have potent anti-tumor activity in preclinical studies. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide is its specificity for tankyrase, which makes it a useful tool for studying the Wnt signaling pathway. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for the development and application of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide. One potential direction is the use of this compound in combination with other anti-cancer agents, in order to enhance its anti-tumor activity. Another potential direction is the development of more potent and soluble analogs of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide, which could be used in a wider range of experimental settings. Finally, the clinical development of N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide is ongoing, and further studies will be needed to evaluate its safety and efficacy in cancer patients.
Synthesis Methods
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of pyridinecarboximidamide, which is reacted with 3,4-diethoxybenzoyl chloride to form the intermediate product. This intermediate is then further reacted with various reagents to produce the final product, N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide.
Scientific Research Applications
N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. This compound works by inhibiting a specific enzyme called tankyrase, which is involved in the regulation of the Wnt signaling pathway. The Wnt pathway is known to play a critical role in the development and progression of many types of cancer.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-3-22-14-8-7-12(10-15(14)23-4-2)17(21)24-20-16(18)13-6-5-9-19-11-13/h5-11H,3-4H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPZKMOJGLFANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3,4-diethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.